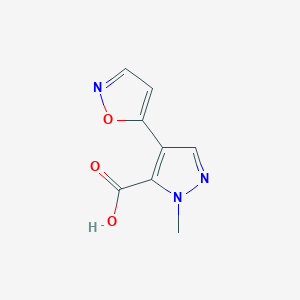
3-(Méthylthio)phénylcyanamide
Vue d'ensemble
Description
{[3-(methylsulfanyl)phenyl]amino}carbonitrile is an organic compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol . This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an amino group and a carbonitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
{[3-(methylsulfanyl)phenyl]amino}carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(methylsulfanyl)phenyl]amino}carbonitrile typically involves the reaction of 3-(methylsulfanyl)aniline with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of {[3-(methylsulfanyl)phenyl]amino}carbonitrile is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[3-(methylsulfanyl)phenyl]amino}carbonitrile can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or other derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperature0-25°C.
Substitution: Bromine, nitric acid; temperature0-25°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, other reduced derivatives.
Substitution: Brominated or nitrated derivatives.
Mécanisme D'action
The mechanism of action of {[3-(methylsulfanyl)phenyl]amino}carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of the methylsulfanyl group enhances its binding affinity and specificity, making it a valuable tool in molecular biology and pharmacology research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-(methylsulfanyl)phenyl]amino}carbonitrile
- {[3-(methylsulfanyl)phenyl]amino}carboxamide
- {[3-(methylsulfanyl)phenyl]amino}methanol
Uniqueness
{[3-(methylsulfanyl)phenyl]amino}carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more versatile in various applications .
Propriétés
IUPAC Name |
(3-methylsulfanylphenyl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-11-8-4-2-3-7(5-8)10-6-9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQSFPATKCKZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![N'-[(4-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)



![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)


![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)
![1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea](/img/structure/B2524817.png)
